molecular formula C16H26N2O2Si3 B12580840 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine CAS No. 501327-05-5

3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine

Cat. No.: B12580840
CAS No.: 501327-05-5
M. Wt: 362.64 g/mol
InChI Key: HFHCQRJDWLKXJP-UHFFFAOYSA-N
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Description

3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trisiloxane backbone with hexamethyl groups and two pyridine rings attached at the 1,5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine typically involves the reaction of trichloromethylsilane with ethanol to form trimethylsilyl ether. This intermediate is then reacted with potassium hydroxide under basic conditions to yield the desired trisiloxane compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form siloxane-based oxidized products.

    Reduction: Reduction reactions can be performed to modify the pyridine rings or the silicon backbone.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane-based oxidized derivatives, while substitution reactions can introduce a wide range of functional groups to the pyridine rings.

Scientific Research Applications

3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine involves its interaction with molecular targets through its silicon backbone and pyridine rings. The compound can form stable complexes with various metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and organosilicon chemistry principles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)dipyridine is unique due to the presence of pyridine rings, which provide additional sites for chemical modification and interaction with other molecules. This makes it more versatile in applications compared to simpler trisiloxane compounds.

Properties

CAS No.

501327-05-5

Molecular Formula

C16H26N2O2Si3

Molecular Weight

362.64 g/mol

IUPAC Name

bis[[dimethyl(pyridin-3-yl)silyl]oxy]-dimethylsilane

InChI

InChI=1S/C16H26N2O2Si3/c1-21(2,15-9-7-11-17-13-15)19-23(5,6)20-22(3,4)16-10-8-12-18-14-16/h7-14H,1-6H3

InChI Key

HFHCQRJDWLKXJP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CN=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CN=CC=C2

Origin of Product

United States

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